Analytical and Structural Characterization of 6-Methyl-2-(piperidin-4-yl)pyrimidin-4-ol Dihydrochloride: A Methodological Guide for Drug Development
Analytical and Structural Characterization of 6-Methyl-2-(piperidin-4-yl)pyrimidin-4-ol Dihydrochloride: A Methodological Guide for Drug Development
Executive Summary
The pyrimidine scaffold, particularly when functionalized with saturated nitrogen heterocycles like piperidine, forms the structural backbone of numerous kinase inhibitors, CNS-active agents, and advanced pharmaceutical intermediates. 6-Methyl-2-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride (CAS: 1361112-84-6) is a highly polar, structurally versatile building block utilized in modern drug discovery .
This technical whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, salt-formation logic, and self-validating analytical workflows required to characterize this compound. By moving beyond basic procedural steps, this guide explains the causality behind specific mass spectrometry (MS) and nuclear magnetic resonance (NMR) parameters, ensuring researchers can confidently validate the exact mass and structural integrity of this molecule.
Physicochemical Profiling & Exact Mass Determination
Accurate mass determination is the cornerstone of structural validation. The compound exists as a dihydrochloride salt, meaning the analytical approach must account for the dissociation of the salt in solution and the ionization of the free base.
Quantitative Data Summary
The following table summarizes the critical mass and formulaic properties required for high-resolution mass spectrometry (HRMS) targeting.
| Property | Free Base | Dihydrochloride Salt |
| Chemical Formula | C₁₀H₁₅N₃O | C₁₀H₁₇Cl₂N₃O |
| Molecular Weight | 193.25 g/mol | 266.17 g/mol |
| Monoisotopic Exact Mass | 193.1215 Da | 265.0749 Da |
| Target Ion [M+H]⁺ (ESI+) | 194.1288 m/z | N/A (Salt dissociates) |
| Primary pKa (Piperidine N) | ~11.1 | N/A |
| Secondary pKa (Pyrimidine N) | ~1.3 | N/A |
Table 1: Physicochemical and isotopic mass properties of 6-Methyl-2-(piperidin-4-yl)pyrimidin-4-ol.
The Logic of Salt Formation: Why Dihydrochloride?
In drug development, the choice of salt form is dictated by the intrinsic pKa of the molecule's basic centers. This compound features two distinct basic sites:
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The Piperidine Nitrogen: A secondary aliphatic amine with a pKa of ~11.1, making it highly basic and easily protonated at physiological pH .
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The Pyrimidine Nitrogen: An aromatic sp² nitrogen with a significantly lower pKa of ~1.3, due to the electron-withdrawing nature of the heterocycle and resonance stabilization .
The Causality of Dihydrochloride: The free base form of this compound exhibits limited aqueous solubility due to the lipophilic piperidine ring and the methyl substituent. By introducing an excess of Hydrochloric Acid (HCl), both the highly basic piperidine nitrogen and the weakly basic pyrimidine nitrogen are protonated. This dual-protonation creates a highly polar, water-soluble dihydrochloride salt, which is optimal for in vitro biological assays and prevents precipitation in aqueous media.
Protonation sequence of 6-Methyl-2-(piperidin-4-yl)pyrimidin-4-ol forming the dihydrochloride salt.
Structural Validation Workflows (Self-Validating Protocols)
To ensure scientific integrity, analytical protocols must be self-validating. This means incorporating System Suitability Tests (SST) and orthogonal techniques (MS + NMR) to eliminate false positives.
Protocol A: High-Resolution LC-MS (ESI-TOF) for Exact Mass
Objective: Confirm the monoisotopic mass of the free base (m/z 194.1288 [M+H]⁺) and validate sample purity.
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System Suitability Test (SST): Prior to sample injection, run a blank (H₂O + 0.1% Formic Acid) followed by a standard calibrant mix (e.g., Agilent ESI-L). Validation: Ensure the mass accuracy of the calibrant is < 2 ppm and the blank shows no carryover at m/z 194.12.
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Step 1: Sample Preparation. Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade water. Causality: The dihydrochloride salt is highly hydrophilic; pure water ensures complete solvation without inducing precipitation.
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Step 2: Dilution. Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). Causality: FA acts as a proton source, ensuring the piperidine and pyrimidine nitrogens remain fully ionized in the ESI droplet, maximizing the [M+H]⁺ signal.
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Step 3: Chromatographic Separation. Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Causality: The C18 stationary phase retains the polar analyte sufficiently to separate it from the void volume. The chloride ions will elute in the void, preventing ion suppression in the MS source.
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Step 4: MS Acquisition. Operate the TOF-MS in positive electrospray ionization (ESI+) mode. Causality: The basic nature of the analyte makes it an ideal candidate for ESI+, yielding a robust, unfragmented [M+H]⁺ peak.
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Step 5: Data Validation. Verify that the mass error of the [M+H]⁺ peak is ≤ 5 ppm compared to the theoretical m/z 194.1288.
Protocol B: ¹H and ¹³C NMR Spectroscopy
Objective: Validate the structural connectivity of the piperidine and pyrimidine rings.
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Step 1: Solvent Selection. Dissolve 10 mg of the salt in 0.6 mL of Deuterium Oxide (D₂O). Causality: D₂O is chosen because the dihydrochloride salt is highly soluble in it. Furthermore, D₂O will undergo deuterium exchange with the acidic protons (-OH, -NH₂⁺), simplifying the ¹H spectrum by removing broad, unpredictable exchangeable peaks that could obscure the aliphatic piperidine signals.
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Step 2: Internal Standard. Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference (0.0 ppm). Causality: Standard TMS is insoluble in D₂O; DSS provides a reliable zero-point calibration in aqueous NMR.
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Step 3: Acquisition. Acquire ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.
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Step 4: Self-Validation. Confirm the presence of the pyrimidine aromatic proton (C5-H) around 6.5–7.0 ppm, the methyl group (C6-CH₃) around 2.3 ppm, and the distinct multiplet patterns of the piperidine ring. The integration ratio of the methyl group (3H) to the aromatic proton (1H) must be exactly 3:1, validating the purity and structural identity.
Mechanistic Analytical Workflow
The following diagram illustrates the orthogonal self-validating system utilized to confirm both the mass and the structural connectivity of the compound.
Orthogonal analytical workflow for structural and mass validation of the dihydrochloride salt.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine". pubchem.ncbi.nlm.nih.gov. URL: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 9260, Pyrimidine". pubchem.ncbi.nlm.nih.gov. URL: [Link]
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Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid". masterorganicchemistry.com. URL: [Link]
